LogP Lipophilicity: 2,6-Dichloro-D-Phenylalanine vs. Unsubstituted D-Phenylalanine
2,6-Dichloro-D-Phenylalanine exhibits a predicted LogP of 2.32–2.65, representing an approximate 1.0–1.3 log unit increase over unsubstituted D-phenylalanine (LogP 1.11–1.34) . This corresponds to roughly a 10- to 20-fold greater partition into octanol, translating to enhanced membrane permeability and hydrophobic pocket complementarity when incorporated into peptide sequences [1]. The mono-chloro analog 4-chloro-D-phenylalanine exhibits an intermediate LogP of 0.83–1.99, underscoring that the second chlorine contributes non-additively to lipophilicity .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (predicted) ; LogP = 2.65 (calculated) |
| Comparator Or Baseline | D-Phenylalanine: LogP = 1.11–1.34 ; 4-Chloro-D-Phenylalanine: LogP = 0.83–1.99 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.3 vs. D-Phe (10–20× greater lipophilicity) |
| Conditions | Predicted values from ACD/Labs and ChemAxon platforms; experimental LogP values not available for the 2,6-dichloro derivative |
Why This Matters
A 10- to 20-fold increase in lipophilicity directly impacts membrane permeability, metabolic clearance, and hydrophobic receptor pocket occupancy—key determinants in lead optimization that cannot be achieved by increasing the dose of the less lipophilic analog.
- [1] BOC Sciences / AAPEP. Phenylalanine and Non-Natural Derivatives in Drug Discovery and Pharma Design. Review, March 2026. View Source
